molecular formula C20H19NO2 B13129016 2-(Cyclohexylamino)anthracene-9,10-dione CAS No. 36985-68-9

2-(Cyclohexylamino)anthracene-9,10-dione

Cat. No.: B13129016
CAS No.: 36985-68-9
M. Wt: 305.4 g/mol
InChI Key: IDCFFZRRWJOPNT-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a cyclohexylamino group attached, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclohexylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically isolated and purified using large-scale crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Reduction: Hydroquinone derivatives with antioxidant properties.

    Substitution: Various substituted anthraquinone derivatives with potential pharmaceutical applications.

Scientific Research Applications

2-(Cyclohexylamino)anthracene-9,10-dione has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and vibrant color properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The cyclohexylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.

    2-Aminoanthracene-9,10-dione: A similar compound with an amino group, studied for its anticancer properties.

    1,4-Dihydroxyanthracene-9,10-dione: Known for its antioxidant properties and use in the synthesis of other anthraquinone derivatives.

Uniqueness

2-(Cyclohexylamino)anthracene-9,10-dione stands out due to the presence of the cyclohexylamino group, which imparts unique chemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

36985-68-9

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(cyclohexylamino)anthracene-9,10-dione

InChI

InChI=1S/C20H19NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2

InChI Key

IDCFFZRRWJOPNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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